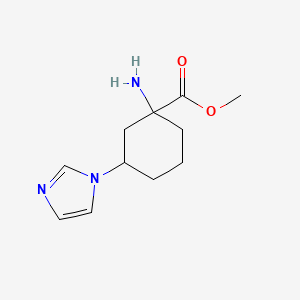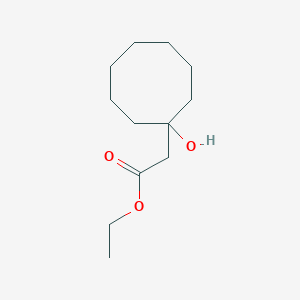![molecular formula C12H14ClNO2 B15326241 methyl1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylatehydrochloride](/img/structure/B15326241.png)
methyl1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride is a chemical compound used in scientific research. It possesses unique properties that make it ideal for exploring new drug candidates and studying biological processes. This compound is part of the indole derivatives, which are significant heterocyclic systems in natural products and drugs .
Métodos De Preparación
The synthesis of methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to produce the corresponding tricyclic indole . This method yields the compound in good quantities and purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
Methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications In chemistry, it is used to study the properties and reactions of indole derivatives In biology, it is used to explore new drug candidates and understand biological processesIn industry, it is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can modulate the activity of these targets, leading to various biological effects .
Comparación Con Compuestos Similares
Methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other indole derivatives, such as rac-methyl (2aR,7bR)-1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate . These compounds share some similarities in their chemical structure but differ in their specific properties and applications.
Propiedades
Fórmula molecular |
C12H14ClNO2 |
|---|---|
Peso molecular |
239.70 g/mol |
Nombre IUPAC |
methyl 1,2,3,7b-tetrahydrocyclobuta[b]indole-2a-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H13NO2.ClH/c1-15-11(14)12-7-6-9(12)8-4-2-3-5-10(8)13-12;/h2-5,9,13H,6-7H2,1H3;1H |
Clave InChI |
SWCLYRCIEXNIMR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CCC1C3=CC=CC=C3N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Oxo-2-phenylethyl)thio]acetamide](/img/structure/B15326164.png)





![2-(6-Methyl-4-oxo-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid](/img/structure/B15326189.png)







